(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol
Description
(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol (CAS 777049-50-0) is a chiral spirocyclic compound featuring a fused oxolane-azaspirodecanol structure. The spiro[4.5]decane core combines a five-membered oxygen-containing ring (oxolane) and a six-membered nitrogen-containing ring (piperidine derivative), with a hydroxyl group at the 4-position. Its stereospecific (S)-configuration confers distinct physicochemical and pharmacological properties, making it a valuable intermediate in medicinal chemistry, particularly for CNS-targeting drugs and enzyme inhibitors .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2/t7-/m1/s1 |
InChI Key |
TUXFSVNDVGOMQY-SSDOTTSWSA-N |
Isomeric SMILES |
C1CNCCC12COC[C@H]2O |
Canonical SMILES |
C1CNCCC12COCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions to form the spirocyclic intermediate, which is then further functionalized to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Core Structural Variations
Key structural analogs differ in heteroatom placement, ring size, and functional groups (Table 1):
Key Observations :
- Stereochemistry : The (S)-configuration distinguishes it from racemic or uncharacterized stereoisomers, influencing chiral recognition in enzyme binding .
- Substituent Effects: Derivatives with aromatic moieties (e.g., 8-(4-phenylquinolin-2-yl)-2-oxa-8-azaspiro[4.5]decane) show increased lipophilicity, suitable for blood-brain barrier penetration .
Physicochemical Properties
| Property | This compound | 1-Oxa-8-azaspiro[4.5]decan-2-one HCl | 8-Azaspiro[4.5]decan-1-one HCl |
|---|---|---|---|
| Melting Point (°C) | Not reported (likely amorphous) | 84–86 (crystalline) | >200 (decomposes) |
| Solubility | High in polar solvents (MeOH, H2O) | Moderate in DCM, low in H2O | Low in H2O, soluble in DMSO |
| LogP | ~1.2 (estimated) | ~0.8 | ~0.5 |
Notes:
- The hydroxyl group in this compound improves aqueous solubility compared to ketone analogs, critical for bioavailability .
- Boc-protected derivatives (e.g., tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate) exhibit enhanced stability during storage but require deprotection for biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol, and what key reaction conditions ensure enantiomeric purity?
- Methodological Answer : Synthesis typically involves spirocyclization of precursor amines or alcohols under acidic or catalytic conditions. For example, BF3·OEt2-mediated reactions with tetrahydrofuran derivatives (similar to methods for 8-Oxa-1,4-dithiaspiro[4.5]dekan synthesis ) can be adapted. Enantiomeric purity is achieved via chiral catalysts (e.g., asymmetric hydrogenation) or resolution using chiral stationary phases in HPLC. Critical conditions include strict temperature control (±5°C) to prevent racemization and anhydrous solvents to avoid side reactions.
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : 1H/13C NMR identifies spirocyclic connectivity; key signals include the oxa-aza ring protons (δ 3.5–4.5 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 186.1132).
- X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry. For example, ORTEP-3 visualizes ring puckering and hydrogen-bonding networks .
Advanced Research Questions
Q. What computational strategies model the spirocyclic ring puckering and conformational dynamics of this compound?
- Methodological Answer :
- Cremer-Pople Coordinates : Define puckering amplitude (θ) and phase angle (φ) to quantify non-planar ring distortions .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental (X-ray) and theoretical bond angles. For example, deviations >2° may indicate dynamic pseudorotation in solution .
- MD Simulations : Simulate solvent effects (e.g., chloroform vs. water) to predict dominant conformers under varying conditions.
Q. How should researchers address discrepancies between crystallographic data and computational predictions of molecular geometry?
- Methodological Answer :
- Cross-Validation : Refine X-ray data using SHELXL and compare with ORTEP-generated models .
- Torsion Angle Analysis : Use WinGX to calculate torsion angles and identify strained regions (e.g., spirojunction dihedral angles) .
- Error Analysis : Apply Hamilton R-factors to assess data quality; discrepancies >3σ may require re-measurement or alternative crystal growth conditions .
Q. What strategies are recommended for analyzing bioactivity in spirocyclic compounds like this compound?
- Methodological Answer :
- Targeted Assays : Screen against enzymes (e.g., proteases) where spirocycles mimic transition states. For example, tricyclic pyrimidoindoles with similar scaffolds show antimicrobial activity .
- SAR Studies : Modify substituents (e.g., hydroxyl group alkylation) and correlate with IC50 values. Use HPLC-MS to monitor metabolite stability .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data between theoretical predictions and experimental results for spirocyclic compounds?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies coalescence points for interconverting conformers.
- Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding’s impact on chemical shifts.
- 2D NMR : Use NOESY/ROESY to confirm spatial proximity of protons in rigid spiro frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
